molecular formula C30H34O17 B1247621 2''-O-Acetyl-3'-O-Methylrutin

2''-O-Acetyl-3'-O-Methylrutin

Cat. No. B1247621
M. Wt: 666.6 g/mol
InChI Key: HVTVSIKZCOWXGV-HWXBTJPQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2''-O-Acetyl-3'-O-Methylrutin is a natural product found in Prunus mume with data available.

Scientific Research Applications

Epigenetic Modifications and Cancer

  • Metabolic Control of Epigenetic Modifications : Methylation and acetylation of DNA and histone proteins, influenced by cellular metabolic status, play a key role in epigenetics, affecting outcomes like stem cell fate and cancer (Su, Wellen, & Rabinowitz, 2016).
  • Impact of Dietary Components on Cancer : Dietary components, including those affecting histone acetylation and methylation, are associated with various types of cancers. The regulation of these epigenetic changes by natural compounds is a significant area of research (Gao & Tollefsbol, 2015).

Understanding Molecular Mechanisms

  • Protein Lysine Deacetylation and Demethylation : The study of reversible lysine acetylation and methylation offers insights into protein function regulation. These modifications are pivotal in various cellular processes, including transcription regulation (Dancy et al., 2012).

Applications in Biochemical Analysis

  • Differentiation in Peptides : Mass spectrometry techniques are used to differentiate peptides containing acetylated or methylated lysines, aiding in the precise analysis of proteins and their modifications (Zhang et al., 2004).

Therapeutic Implications

  • Natural Products in Epigenetic Mechanisms : Natural products are explored as potential DNMT or HDAC inhibitors for anticancer treatments. Understanding their role in epigenetic mechanisms is vital for developing new therapies (Lascano, Lopez, & Arimondo, 2018).

properties

Product Name

2''-O-Acetyl-3'-O-Methylrutin

Molecular Formula

C30H34O17

Molecular Weight

666.6 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] acetate

InChI

InChI=1S/C30H34O17/c1-10-20(35)23(38)25(40)29(43-10)42-9-18-21(36)24(39)28(44-11(2)31)30(46-18)47-27-22(37)19-15(34)7-13(32)8-17(19)45-26(27)12-4-5-14(33)16(6-12)41-3/h4-8,10,18,20-21,23-25,28-30,32-36,38-40H,9H2,1-3H3/t10-,18+,20-,21+,23+,24-,25+,28+,29+,30-/m0/s1

InChI Key

HVTVSIKZCOWXGV-HWXBTJPQSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)OC(=O)C)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)OC(=O)C)O)O)O)O)O

synonyms

2''-O-acetyl-3'-O-methylrutin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2''-O-Acetyl-3'-O-Methylrutin
Reactant of Route 2
2''-O-Acetyl-3'-O-Methylrutin
Reactant of Route 3
2''-O-Acetyl-3'-O-Methylrutin
Reactant of Route 4
2''-O-Acetyl-3'-O-Methylrutin
Reactant of Route 5
2''-O-Acetyl-3'-O-Methylrutin
Reactant of Route 6
2''-O-Acetyl-3'-O-Methylrutin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.